DMT-ibu-dC - 100898-62-2

DMT-ibu-dC

Catalog Number: EVT-387153
CAS Number: 100898-62-2
Molecular Formula: C34H37N3O7
Molecular Weight: 599.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The exploration of novel drug delivery systems and the understanding of specific transporter proteins are critical areas of research in the pharmaceutical and medical fields. The development of sustained-release systems for poorly water-soluble drugs is a significant advancement, as it can improve drug solubility and efficacy. One such system is the disintegration-controlled matrix tablet (DCMT), which utilizes solid dispersion granules to achieve controlled drug release. On the other hand, the study of divalent metal transporter 1 (DMT1) provides insights into the mechanisms of iron transport in the body, which has implications for addressing iron deficiency and related anemia.

Synthesis Analysis

The synthesis of DMT-ibu-dC involves multiple steps, starting from commercially available deoxycytidine. First, the 5'-hydroxyl group of deoxycytidine is protected with a dimethoxytrityl (DMT) group. [, ] Subsequently, the exocyclic amine of cytosine is selectively protected with an isobutyryl group (ibu). [, ] Finally, the 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to yield the desired DMT-ibu-dC phosphoramidite. [, ] The synthesis requires careful purification at each step to obtain high purity DMT-ibu-dC for efficient oligonucleotide synthesis.

Molecular Structure Analysis

DMT-ibu-dC is primarily employed in phosphoramidite chemistry for oligonucleotide synthesis. [] The process involves a cycle of four chemical reactions: (1) Detritylation: Removal of the DMT group using a mild acid to generate a free 5'-hydroxyl group. [] (2) Coupling: Reaction of the activated DMT-ibu-dC with the free 5'-hydroxyl group of a growing oligonucleotide chain, forming a new phosphite triester linkage. [] (3) Oxidation: Oxidation of the phosphite triester to a more stable phosphate triester using iodine. [] (4) Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent deletions in the synthesized oligonucleotide sequence. [] After multiple cycles of this process, the synthesized oligonucleotide, still containing protecting groups, is cleaved from the solid support and deprotected using aqueous ammonia. [, ]

Mechanism of Action

The DCMT system is designed to control the release of drugs through the disintegration rate of the tablet. In the case of nilvadipine (NiD), a model compound, the release is sustained by adjusting the amounts of wax and disintegrant in the tablet. The release profile follows the Hixson-Crowell's model, indicating that the disintegration of the tablet is the primary factor regulating drug release1.

DMT1, on the other hand, is a key iron transporter in the body, facilitating the uptake of iron in the duodenum and the transfer of transferrin-iron across endosomal membranes in peripheral tissues. In the kidney, DMT1 is expressed in the cortex, particularly at the brush border of proximal tubules, and is involved in the re-uptake of divalent cations. The expression of DMT1 in the kidney is only slightly increased upon iron deprivation, suggesting a different regulatory mechanism compared to the intestine. Moreover, a pathological mutation in DMT1 can drastically decrease its expression and affect protein targeting in the kidney2.

Physical and Chemical Properties Analysis

DMT-ibu-dC exists as a white to off-white solid at room temperature. [] It is soluble in organic solvents commonly used in oligonucleotide synthesis, such as acetonitrile and dichloromethane. [, ] DMT-ibu-dC is hygroscopic and should be handled and stored under anhydrous conditions to prevent degradation. [, ] It is generally stable under standard laboratory conditions but can degrade upon prolonged exposure to moisture, heat, or strong acids and bases. [, ]

Applications in Various Fields

The DCMT system has potential applications in the pharmaceutical industry for improving the bioavailability of poorly water-soluble drugs. By achieving sustained release and supersaturation without re-crystallization, this system can enhance the therapeutic effects of drugs like nilvadipine, which is used for treating hypertension1.

The study of DMT1 has significant implications in the field of medicine, particularly in understanding and treating iron-related disorders. The presence of DMT1 in the kidney and its role in divalent cation re-uptake could lead to new strategies for managing conditions such as anemia. Additionally, the research on DMT1 expression in anemic mk mice provides a case study for the impact of genetic mutations on iron transport and protein expression, which could inform the development of targeted therapies for genetic anemias2.

Future Directions
  • Synthesizing modified oligonucleotides: DMT-ibu-dC can be used as a starting point for synthesizing modified oligonucleotides with enhanced properties, such as increased binding affinity, improved nuclease resistance, or enhanced cellular uptake. [, ] These modifications can lead to the development of more effective therapeutic oligonucleotides for various diseases.

5'-O-DMT-deoxyribonucleoside-3'-O-(2-selena-4,4-pentamethylene-1,3,2-oxathiaphospholane) monomers

1.1 Compound Description: These monomers are derivatives of dA, dC, dG, and T that incorporate a 2-selena-4,4-pentamethylene-1,3,2-oxathiaphospholane moiety at the 3' position and a 5'-O-DMT protecting group. They serve as key building blocks in the synthesis of P-stereodefined phosphoroselenoate analogues of oligodeoxyribonucleotides. []

N-(2'-Deoxyguanosin-8-yl)-2-(acetylamino)fluorene (dG-Cs-AAF)

2.1. Compound Description: dG-Cs-AAF is a modified deoxyguanosine nucleoside containing a bulky adduct at the C8 position of the guanine base. This adduct is formed by the reaction of dG with the carcinogen 2-acetylaminofluorene (AAF). []

N4-bz-dC, N4-ibu-dC, N2-ibu-O6-DPC-dG, N2-ibu-dG, N6-bz-dA

3.1 Compound Description: These compounds represent protected forms of standard deoxyribonucleosides (dA, dC, dG). The abbreviations “bz,” “ibu,” and “DPC” denote specific protecting groups utilized to mask reactive functionalities on the nucleobases during oligonucleotide synthesis. For instance, “bz” represents benzoyl, “ibu” represents isobutyryl, and “DPC” signifies diphenylcarbamoyl. []

5-formyl-2’-deoxycytidine (fdC)

4.1 Compound Description: fdC represents a modified nucleoside with a formyl group at the C5 position of cytosine. It is one of the oxidation products of 5-methyl-2’-deoxycytidine (mdC) and plays a role in epigenetic gene regulation. []

5-Hydroxymethyl-dC (hmdC) and 5-Carboxy-2’-deoxycytidine (cadC)

5.1 Compound Description: hmdC and cadC are further oxidation products of mdC, similar to fdC. They are also involved in epigenetic processes and gene regulation. []

Properties

CAS Number

100898-62-2

Product Name

DMT-ibu-dC

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide

Molecular Formula

C34H37N3O7

Molecular Weight

599.7 g/mol

InChI

InChI=1S/C34H37N3O7/c1-22(2)32(39)35-30-18-19-37(33(40)36-30)31-20-28(38)29(44-31)21-43-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-19,22,28-29,31,38H,20-21H2,1-4H3,(H,35,36,39,40)/t28-,29+,31+/m0/s1

InChI Key

UGBSAMWXUKFNAH-ILJQZKEFSA-N

SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CCCC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Isomeric SMILES

CCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.